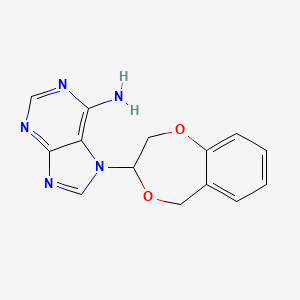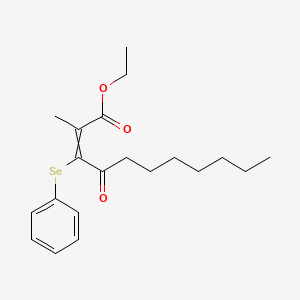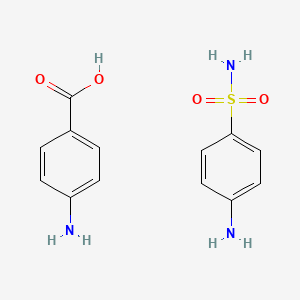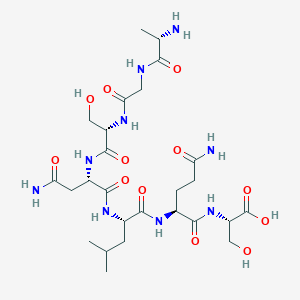![molecular formula C18H20ClNOSe B14180788 Benzamide, N-[(1S)-1-[[(4-chlorophenyl)seleno]methyl]-2-methylpropyl]- CAS No. 869383-53-9](/img/structure/B14180788.png)
Benzamide, N-[(1S)-1-[[(4-chlorophenyl)seleno]methyl]-2-methylpropyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzamide, N-[(1S)-1-[[(4-chlorophenyl)seleno]methyl]-2-methylpropyl]- is a complex organic compound that features a benzamide core with a unique substitution pattern
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[(1S)-1-[[(4-chlorophenyl)seleno]methyl]-2-methylpropyl]- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Seleno Intermediate: The initial step involves the reaction of 4-chlorophenyl selenocyanate with an appropriate alkylating agent to form the seleno intermediate.
Coupling with Benzamide: The seleno intermediate is then coupled with benzamide under controlled conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly.
化学反应分析
Types of Reactions
Benzamide, N-[(1S)-1-[[(4-chlorophenyl)seleno]methyl]-2-methylpropyl]- can undergo various chemical reactions, including:
Oxidation: The seleno group can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the seleno group to a selenol or diselenide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the seleno group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols, amines, or halides can be employed under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the seleno group can yield selenoxide, while reduction can produce selenol.
科学研究应用
Benzamide, N-[(1S)-1-[[(4-chlorophenyl)seleno]methyl]-2-methylpropyl]- has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting diseases where selenium-containing compounds have shown efficacy.
Biological Studies: It can be used as a probe to study the role of selenium in biological systems, including its antioxidant properties and involvement in redox reactions.
Materials Science: The compound’s ability to undergo various chemical transformations makes it useful in the synthesis of novel materials with specific properties, such as conductivity or catalytic activity.
作用机制
The mechanism by which Benzamide, N-[(1S)-1-[[(4-chlorophenyl)seleno]methyl]-2-methylpropyl]- exerts its effects involves its interaction with molecular targets and pathways. The seleno group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid, used in various pharmaceutical applications.
4-Chlorobenzamide: A derivative with a chlorine substituent, known for its use in medicinal chemistry.
Selenobenzamide: A compound with a selenium atom directly attached to the benzamide core, studied for its unique chemical properties.
Uniqueness
Benzamide, N-[(1S)-1-[[(4-chlorophenyl)seleno]methyl]-2-methylpropyl]- is unique due to the presence of both a seleno group and a 4-chlorophenyl group
属性
CAS 编号 |
869383-53-9 |
|---|---|
分子式 |
C18H20ClNOSe |
分子量 |
380.8 g/mol |
IUPAC 名称 |
N-[(2S)-1-(4-chlorophenyl)selanyl-3-methylbutan-2-yl]benzamide |
InChI |
InChI=1S/C18H20ClNOSe/c1-13(2)17(12-22-16-10-8-15(19)9-11-16)20-18(21)14-6-4-3-5-7-14/h3-11,13,17H,12H2,1-2H3,(H,20,21)/t17-/m1/s1 |
InChI 键 |
BPKSSLTYLHJQHS-QGZVFWFLSA-N |
手性 SMILES |
CC(C)[C@@H](C[Se]C1=CC=C(C=C1)Cl)NC(=O)C2=CC=CC=C2 |
规范 SMILES |
CC(C)C(C[Se]C1=CC=C(C=C1)Cl)NC(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[(2,6-Difluorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B14180718.png)
methanone](/img/structure/B14180722.png)


![2-Pyrimidinamine, 4-(6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14180740.png)
![1-Ethyl-3-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one](/img/structure/B14180745.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)pyridine-4-carboxamide](/img/structure/B14180759.png)
![3-[1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilan-2-yl]propan-1-ol](/img/structure/B14180760.png)


![Diethyl [2-(2-methoxyphenyl)-2-oxoethyl]phosphonate](/img/structure/B14180786.png)
![1-[(Prop-2-en-1-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B14180793.png)
